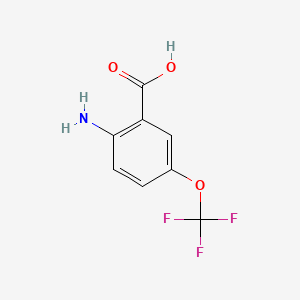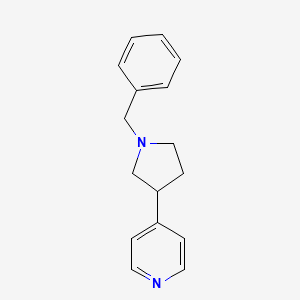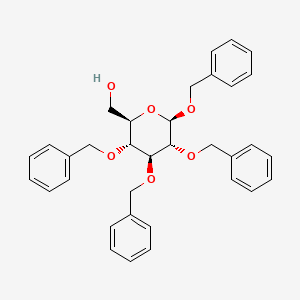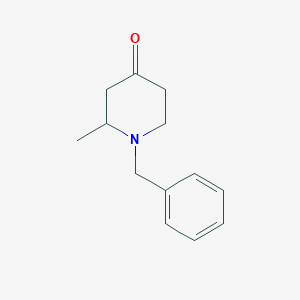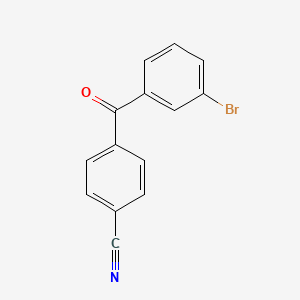
3-Bromo-4'-cyanobenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 3-Bromo-4'-cyanobenzophenone, is a brominated and cyanated derivative of benzophenone. Benzophenones are a class of organic compounds that are widely used in organic chemistry as photoinitiators, in the synthesis of pharmaceuticals, and as UV stabilizers in plastics. The presence of bromo and cyano substituents on the benzophenone core structure can significantly alter its chemical and physical properties, as well as its reactivity and potential applications.
Synthesis Analysis
The synthesis of brominated benzophenones can be achieved through various methods. For instance, a bromophenol was isolated from the red alga Symphyocladia latiuscula and characterized based on spectroscopic evidence, indicating that natural sources can be used to obtain brominated compounds . Additionally, the conversion of bromobenzene to bromophenols through sulfur-series intermediates derived from the 3,4-oxide has been studied, suggesting a potential synthetic route for bromophenols . Although these studies do not directly describe the synthesis of 3-Bromo-4'-cyanobenzophenone, they provide insight into the methods that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of brominated benzophenones can be studied using techniques such as X-ray crystallography. For example, the crystal structure of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol was determined, showing that the bromophenol ring is coplanar with the imidazo[4,5-b]pyridine moiety . This suggests that the bromo and cyano groups in 3-Bromo-4'-cyanobenzophenone may also influence the planarity and overall molecular conformation of the compound.
Chemical Reactions Analysis
Brominated benzophenones can undergo various chemical reactions, including nucleophilic substitution. For instance, 3-Bromo-2-nitrobenzo[b]thiophene reacted with amines to give N-substituted amino-nitrobenzo[b]thiophenes, indicating that brominated compounds can participate in aromatic nucleophilic substitution reactions . This reactivity could be relevant for the chemical transformations of 3-Bromo-4'-cyanobenzophenone.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzophenones can be influenced by the presence of bromo and cyano groups. The mesomorphic properties of bromo and cyano-substituted diarylethanes have been studied, showing that these substituents affect the mesomorphic range and clearing point of the compounds . Additionally, polymorphism has been observed in 4-bromobenzophenone, with different polymorphs exhibiting distinct melting points and crystal structures . These findings suggest that 3-Bromo-4'-cyanobenzophenone may also exhibit unique physical properties and polymorphism due to its substituents.
Applications De Recherche Scientifique
Photodynamic Therapy and Photosensitizers
One significant application of compounds related to 3-Bromo-4'-cyanobenzophenone is in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin et al. (2020) discussed a zinc phthalocyanine derivative substituted with benzenesulfonamide groups, exhibiting high singlet oxygen quantum yield. Such properties are essential for Type II photosensitizers in PDT, indicating potential use in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Environmental Degradation
Bromoxynil, a compound similar to 3-Bromo-4'-cyanobenzophenone, was examined under various anaerobic conditions to assess its biodegradability. Knight et al. (2003) found that bromoxynil is degradable under methanogenic, sulfidogenic, and Fe(III)-reducing conditions, implying potential environmental implications for similar compounds (Knight, Berman, & Häggblom, 2003).
Antioxidant Properties
Studies on bromophenols, structurally related to 3-Bromo-4'-cyanobenzophenone, revealed significant antioxidant activities. Li et al. (2008) isolated bromophenols from marine red algae, demonstrating potent DPPH radical scavenging activity. These findings suggest possible applications in food preservation and pharmaceuticals for similar bromophenol compounds (Li, Li, Ji, & Wang, 2008).
Synthesis and Reactivity
Research by Guerrera et al. (1995) on 3-Bromo-2-nitrobenzo[b]thiophene, which shares a bromo-substituted aromatic structure with 3-Bromo-4'-cyanobenzophenone, explores its reactivity with amines. This study provides insights into the synthesis and potential reactivity of similar bromo-substituted compounds (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
Liquid Crystal Properties
Tinh et al. (1979) investigated the mesomorphic properties of bromo and cyano-substituted diarylethanes, which are structurally related to 3-Bromo-4'-cyanobenzophenone. This research indicates potential applications in liquid crystal technology, given the influence of bromo and cyano groups on mesomorphic ranges and clearing points (Tinh, Zann, & Dubois, 1979).
Anticancer Research
Bromophenol derivatives have been studied for their anticancer properties. Guo et al. (2018) synthesized a novel bromophenol derivative that showed significant effects in inducing cell cycle arrest and apoptosis in lung cancer cells, suggesting the potential for similar compounds in anticancer drug development (Guo et al., 2018).
Safety And Hazards
While specific safety and hazard information for 3-Bromo-4’-cyanobenzophenone is not available in the search results, it’s important to handle all chemicals with appropriate safety measures. This typically includes avoiding contact with skin and eyes, not breathing dust, and not ingesting the chemical .
Propriétés
IUPAC Name |
4-(3-bromobenzoyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO/c15-13-3-1-2-12(8-13)14(17)11-6-4-10(9-16)5-7-11/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRWIODKQYJOJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440858 |
Source


|
| Record name | 3-BROMO-4'-CYANOBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4'-cyanobenzophenone | |
CAS RN |
243137-97-5 |
Source


|
| Record name | 3-BROMO-4'-CYANOBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

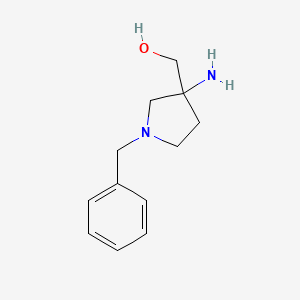
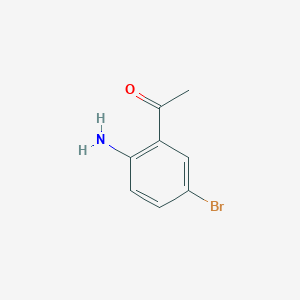
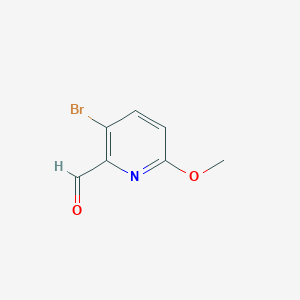
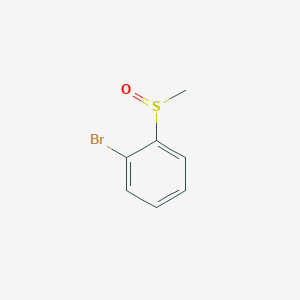
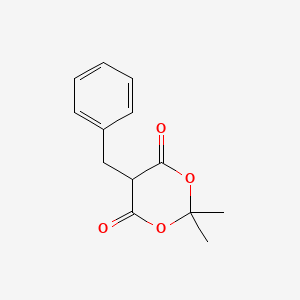
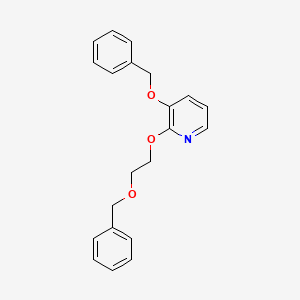
![2H-Pyran, 2-[(12-bromododecyl)oxy]tetrahydro-](/img/structure/B1278910.png)
![1-[4-(Tert-butoxy)phenyl]ethan-1-one](/img/structure/B1278917.png)
